

The Structure-Activity Relationship of Methscopolamine Bromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methscopolamine bromide*

Cat. No.: *B1676482*

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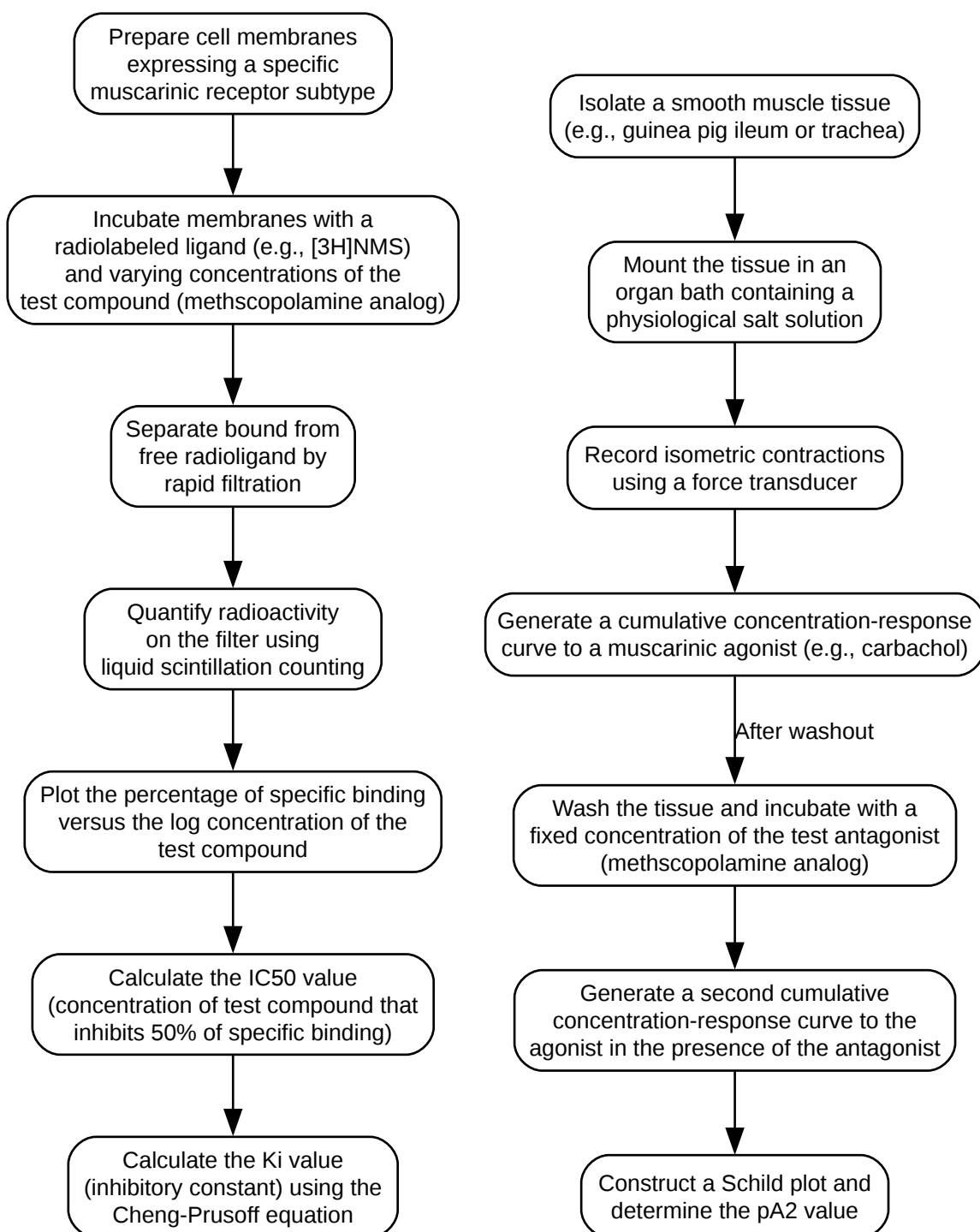
For Researchers, Scientists, and Drug Development Professionals

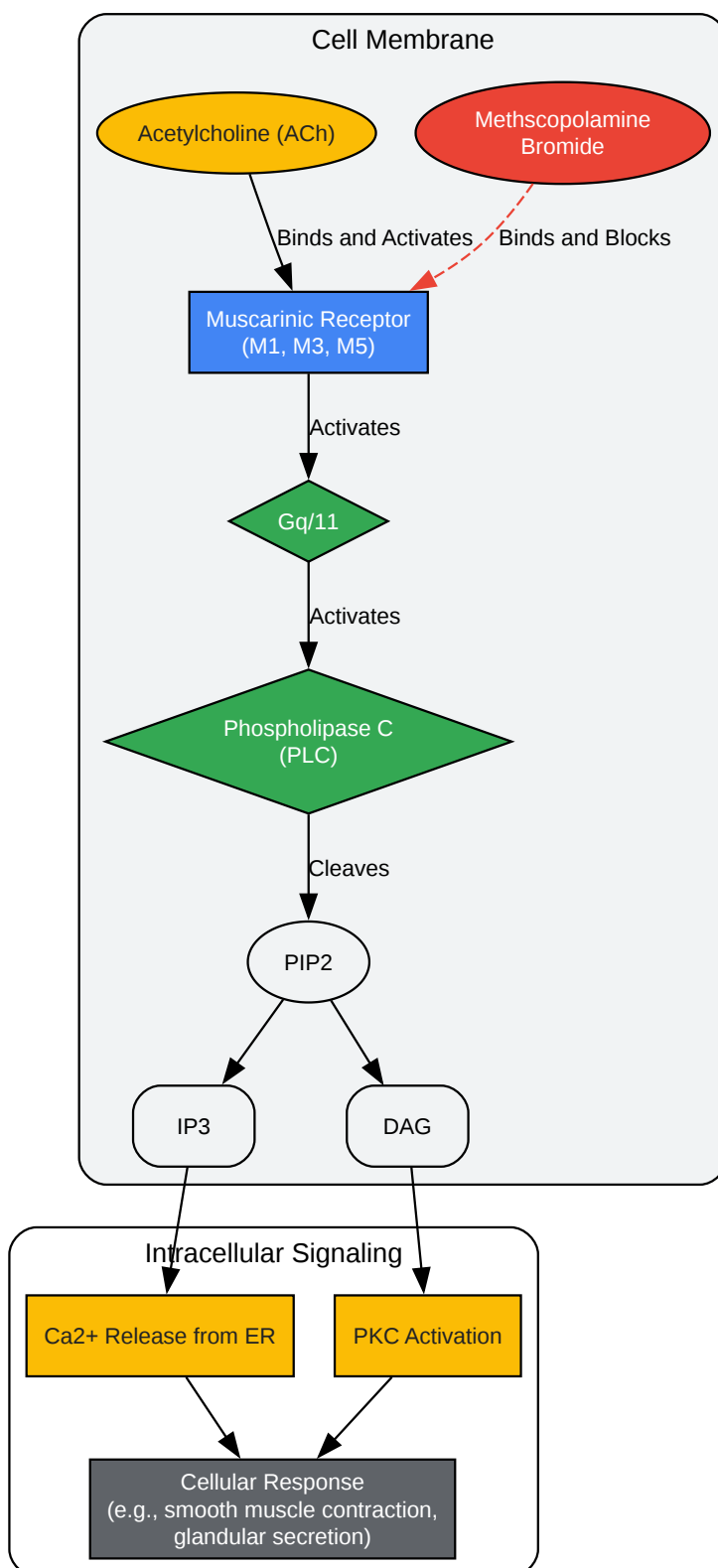
Introduction

Methscopolamine bromide, a quaternary ammonium derivative of scopolamine, is a peripherally acting muscarinic antagonist. Its anticholinergic properties have been utilized in the treatment of peptic ulcers and other gastrointestinal disorders characterized by hypermotility and excessive gastric secretion. The permanent positive charge on the quaternary nitrogen restricts its ability to cross the blood-brain barrier, thereby minimizing the central nervous system side effects associated with its tertiary amine parent compound, scopolamine. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **methscopolamine bromide**, focusing on the molecular determinants of its interaction with muscarinic acetylcholine receptors (mAChRs).

Core Molecular Structure and Pharmacophore

Methscopolamine bromide belongs to the tropane alkaloid class of compounds. The core structure consists of a tropane ring system, an ester linkage to a tropic acid moiety, and a quaternary nitrogen atom.





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- To cite this document: BenchChem. [The Structure-Activity Relationship of Methscopolamine Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676482#methscopolamine-bromide-structure-activity-relationship]

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